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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of CP-

640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA

Carboxylase (ACC). The provided data and protocols are intended to guide researchers in

designing and executing experiments to investigate the effects of CP-640186 on fatty acid

metabolism.

Introduction
CP-640186 is a small molecule inhibitor targeting both ACC1 and ACC2, the key enzymes

responsible for the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting

step in de novo fatty acid synthesis. By inhibiting ACC, CP-640186 effectively blocks the

production of fatty acids and can stimulate fatty acid oxidation. Its dual inhibitory action makes

it a valuable tool for studying metabolic pathways and a potential therapeutic agent for

metabolic diseases.

Data Presentation
The in vitro efficacy of CP-640186 has been characterized by its half-maximal inhibitory

concentration (IC50) against its target enzymes and its half-maximal effective concentration

(EC50) in various cell-based assays.
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Parameter Target/Assay
Species/Cell

Line

Effective

Concentration
Reference

IC50 Rat Liver ACC1 Rat 53 nM [1][2][3][4][5]

IC50
Rat Skeletal

Muscle ACC2
Rat 61 nM [1][2][3][4][5]

IC50

Human

Recombinant

ACC1

Human 0.41 µM [1]

EC50
Inhibition of Fatty

Acid Synthesis
HepG2 cells 0.62 µM [1]

EC50

Inhibition of

Triglyceride (TG)

Synthesis

HepG2 cells 1.8 µM [1]

EC50

Stimulation of

Palmitate Acid

Oxidation

C2C12 cells 57 nM [1]

EC50

Stimulation of

Palmitate Acid

Oxidation

Isolated Rat

Epitrochlearis

Muscle

1.3 µM [1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CP-640186 and a general

workflow for assessing its in vitro efficacy.
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Figure 1: Mechanism of action of CP-640186.
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Figure 2: General experimental workflow.

Experimental Protocols
Preparation of CP-640186 Stock Solution
Materials:

CP-640186 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Allow the CP-640186 powder to equilibrate to room temperature before opening the vial.
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Prepare a stock solution of CP-640186 in DMSO. For example, to prepare a 10 mM stock

solution, dissolve 4.86 mg of CP-640186 (Molecular Weight: 485.62 g/mol ) in 1 mL of

DMSO.

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C)

may be applied if necessary.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric measurement of ACC

activity.

Materials:

Purified ACC1 or ACC2 enzyme

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

ATP

Acetyl-CoA

Sodium Bicarbonate (NaHCO₃)

CP-640186 stock solution

Coupling enzyme system (e.g., pyruvate carboxylase and malate dehydrogenase)

NADH

96-well microplate, UV-transparent

Microplate reader capable of measuring absorbance at 340 nm
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Protocol:

Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, NaHCO₃, the coupling

enzyme system, and NADH.

Prepare serial dilutions of CP-640186 in Assay Buffer. Also, prepare a vehicle control

(DMSO).

In a 96-well plate, add the desired volume of the CP-640186 dilutions or vehicle control to

respective wells.

Add the purified ACC enzyme to all wells except for the no-enzyme control.

Initiate the reaction by adding the reaction mixture to all wells.

Immediately place the plate in a microplate reader pre-set to 37°C.

Measure the decrease in absorbance at 340 nm over time, which corresponds to the

oxidation of NADH. The rate of this decrease is proportional to the ACC activity.

Calculate the percentage of inhibition for each concentration of CP-640186 relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Fatty Acid Synthesis in HepG2 Cells
This protocol describes the measurement of de novo fatty acid synthesis using a radiolabeled

precursor.

Materials:

HepG2 cells

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

CP-640186 stock solution
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[¹⁴C]-Acetate

Scintillation cocktail

Scintillation counter

24-well cell culture plates

Protocol:

Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90%

confluency.

Prepare various concentrations of CP-640186 in the cell culture medium. Include a vehicle

control (DMSO).

Remove the existing medium from the cells and replace it with the medium containing the

different concentrations of CP-640186 or vehicle.

Pre-incubate the cells with the compound for a specified time (e.g., 2 hours).

Add [¹⁴C]-Acetate to each well at a final concentration of, for example, 1 µCi/mL.

Incubate the cells for an additional period (e.g., 2-4 hours) to allow for the incorporation of

the radiolabel into newly synthesized fatty acids.

Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold

PBS.

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

Transfer the cell lysates to scintillation vials.

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation

counter.

Normalize the counts per minute (CPM) to the protein concentration of each sample.
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Calculate the percentage of inhibition of fatty acid synthesis for each CP-640186

concentration compared to the vehicle control.

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Stimulation of Fatty Acid Oxidation in C2C12 Myotubes
This protocol outlines the measurement of fatty acid oxidation by quantifying the production of

radiolabeled CO₂ or acid-soluble metabolites.

Materials:

C2C12 myoblasts

Differentiation medium (e.g., DMEM with 2% horse serum)

CP-640186 stock solution

[¹⁴C]-Palmitate complexed to BSA

96-well cell culture plates with a corresponding filter plate for CO₂ trapping

Scintillation counter

Protocol:

Seed C2C12 myoblasts in 96-well plates and differentiate them into myotubes by switching

to differentiation medium for 4-6 days.

Prepare various concentrations of CP-640186 in the appropriate assay buffer.

Wash the myotubes with PBS and pre-incubate with the different concentrations of CP-

640186 or vehicle control for a defined period (e.g., 1 hour).

Initiate the fatty acid oxidation assay by adding the [¹⁴C]-Palmitate-BSA complex to each

well.
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Seal the plate with a filter plate containing a filter paper soaked in a CO₂ trapping agent (e.g.,

NaOH or β-phenylethylamine).

Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).

To measure CO₂ production, remove the filter plate and place each filter paper into a

scintillation vial.

To measure acid-soluble metabolites (representing incomplete oxidation), add perchloric acid

to each well of the cell plate to stop the reaction and precipitate macromolecules. Centrifuge

the plate and collect the supernatant.

Add scintillation cocktail to the vials containing the filter papers or the supernatants and

measure radioactivity using a scintillation counter.

Normalize the results to the protein concentration in each well.

Calculate the fold-stimulation of fatty acid oxidation for each CP-640186 concentration

relative to the vehicle control.

Determine the EC50 value by plotting the fold-stimulation against the logarithm of the

inhibitor concentration.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the

conditions for their specific experimental setup. Always follow appropriate laboratory safety

procedures when handling chemicals and radioactive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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